ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the bromine, formyl, and benzoyl groups. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .
Chemical Reactions Analysis
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in different types of chemical reactions, which can affect biological pathways. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:
Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a nitro group instead of a bromine atom.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole core instead of a benzofuran core
Properties
IUPAC Name |
ethyl 5-(4-benzoylbenzoyl)oxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrO7/c1-3-33-27(32)21-20(14-29)34-25-15(2)13-19(23(28)22(21)25)35-26(31)18-11-9-17(10-12-18)24(30)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYNHNEOAPJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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